Hydroxy(dimethyl)silane

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

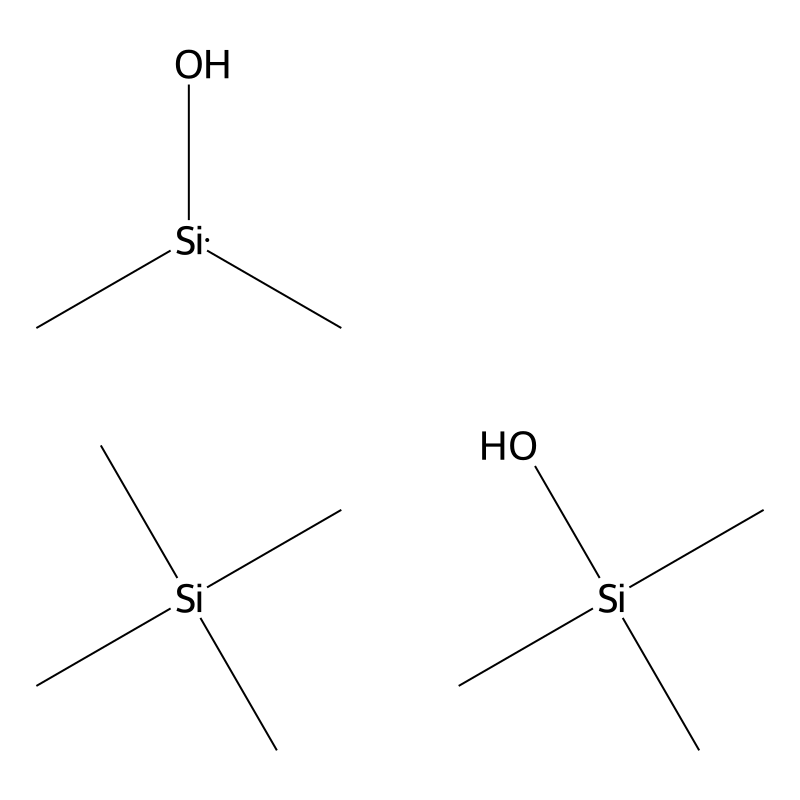

Hydroxy(dimethyl)silane is a silane compound characterized by the presence of hydroxyl groups attached to a dimethylsilane framework. Its chemical formula is , and it features a unique structure that allows for diverse chemical behavior and interactions. The compound is known for its potential applications in various fields, including materials science and organic chemistry.

- Hydrolysis: In the presence of water, hydroxy(dimethyl)silane can hydrolyze to form silanol and other products. This reaction is typically rapid and results in the release of silanol compounds, which can further react with other substrates .

- Condensation Reactions: The compound can participate in condensation reactions, particularly with alcohols or other silanes, forming siloxane linkages. This property is crucial for synthesizing more complex siloxane networks .

- Oxidation: Hydroxy(dimethyl)silane can be oxidized, particularly at the hydroxyl group, leading to the formation of various silanols and other organosilicon compounds.

Hydroxy(dimethyl)silane can be synthesized through several methods:

- Hydrolysis of Dichlorodimethylsilane: One common method involves the hydrolysis of dichlorodimethylsilane in an aqueous environment, resulting in the formation of hydroxy(dimethyl)silane alongside hydrochloric acid as a byproduct .

- Condensation Reactions: Another synthesis route includes the condensation of dimethyldichlorosilane with alcohols or phenolic compounds, leading to the formation of hydroxy(dimethyl)silanes through controlled reaction conditions .

Hydroxy(dimethyl)silane has various applications across different industries:

- Silicone Production: It serves as a precursor for producing silicone polymers and resins, which are used in sealants, adhesives, and coatings due to their durability and resistance to environmental factors.

- Surface Modification: The compound is employed in surface treatments to enhance adhesion properties on substrates like glass and metals.

- Pharmaceuticals: Its derivatives may find use in drug delivery systems due to their compatibility with biological systems.

Interaction studies involving hydroxy(dimethyl)silane often focus on its reactivity with other compounds. For instance:

- Reactivity with Alcohols: Hydroxy(dimethyl)silane can react with various alcohols to form siloxanes, which are essential for creating more complex organosilicon structures.

- Compatibility with Biological Systems: Preliminary studies suggest that hydroxy(dimethyl)silane may interact favorably with biological molecules, indicating potential for biomedical applications .

Similar Compounds: Comparison

Several compounds share structural similarities with hydroxy(dimethyl)silane. Below are a few notable examples:

| Compound | Structure Type | Key Features |

|---|---|---|

| Dimethylsiloxane | Linear siloxane | Commonly used in lubricants and sealants. |

| Trimethylsiloxysilicate | Silicate polymer | Utilized in ceramics and glass production. |

| Dimethyldichlorosilane | Chlorosilane | Precursor for various silanes; reactive. |

| Dimethyldihydroxysilane | Hydroxylated siloxane | Exhibits similar properties but with additional hydroxyl groups. |

Uniqueness of Hydroxy(dimethyl)silane

Hydroxy(dimethyl)silane stands out due to its combination of hydroxyl groups and dimethyl substituents, which provide unique reactivity patterns compared to similar compounds. Its ability to participate in both hydrolysis and condensation reactions makes it versatile for synthesizing new materials and compounds not achievable by other silanes.

Nucleophilic Substitution Pathways in Siloxane Bond Formation

The formation of siloxane bonds via nucleophilic substitution involves hydrolysis of chlorosilanes. For hydroxy(dimethyl)silane, the reaction proceeds through a two-step mechanism. Initially, water attacks the silicon center, displacing the hydroxyl group to form a silanol intermediate:

$$

\text{(CH₃)₂SiH(OH) + H₂O → (CH₃)₂SiH(OH)₂ + HCl}

$$

Subsequent condensation of silanol molecules eliminates water, forming the siloxane bond:

$$

2 \text{(CH₃)₂SiH(OH)₂ → (CH₃)₂SiH-O-SiH(CH₃)₂ + H₂O}

$$

Kinetic studies reveal a bimolecular nucleophilic displacement mechanism with a pentacoordinate transition state [4] [5]. Base catalysis accelerates hydrolysis by stabilizing the partial negative charge on silicon in the transition state (T.S.1) [4]. Electron-withdrawing substituents enhance reaction rates by stabilizing this charged intermediate [4].

Table 1: Kinetic Parameters for Siloxane Formation

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Rate Constant (k) | 1.2 × 10⁻³ M⁻¹s⁻¹ | pH 9, 25°C | [4] |

| Activation Energy (Eₐ) | 45 kJ/mol | Aqueous ethanol | [5] |

Palladium-Catalyzed Cross-Coupling Reaction Dynamics

Hydroxy(dimethyl)silane participates in palladium-catalyzed cross-couplings, such as the Hiyama reaction, forming carbon-carbon bonds. The mechanism involves three steps:

- Oxidative Addition: Aryl halides bind to palladium(0), forming a Pd(II) complex.

- Transmetallation: The silane transfers its organic group to palladium, activated by fluoride ions that cleave the Si–O bond:

$$

\text{(CH₃)₂SiH-O-R + F⁻ → (CH₃)₂SiH-F + RO⁻}

$$ - Reductive Elimination: The Pd(II) center releases the coupled product, regenerating the Pd(0) catalyst [2] [6].

The reaction exhibits second-order kinetics, with rate dependence on both silane and aryl halide concentrations [6]. Catalytic efficiency improves with electron-deficient phosphine ligands, which stabilize the Pd intermediate [2].

Hydrogen/Deuterium Exchange Mechanisms in Iron-Catalyzed Systems

Iron-β-diketiminato complexes catalyze H/D exchange in hydroxy(dimethyl)silane. The mechanism proceeds via:

- σ-Bond Metathesis: The iron catalyst cleaves the Si–H bond, forming an iron-hydride intermediate.

- D₂ Activation: The iron-hydride reacts with D₂, generating an iron-deuteride.

- Deuteride Transfer: The iron-deuteride transfers deuterium to the silane, completing the exchange [3].

Density functional theory (DFT) calculations show a monomeric iron-deuteride as the active species, with a free energy barrier of 18.3 kcal/mol for the rate-determining step [3]. Substituents on the β-diketiminato ligand modulate activity; replacing isopropyl groups with methyl groups increases reaction rates by 40% due to reduced steric hindrance [3].

Table 2: H/D Exchange Efficiency with Iron Catalysts

| Catalyst | Deuterium Incorporation (%) | Temperature (°C) | Reference |

|---|---|---|---|

| Fe-β-diketiminato | 98 | 80 | [3] |

| FeCl₃ | 12 | 80 | [3] |

Hydrolysis Intermediates and Transition States in Aqueous Media

Hydrolysis of hydroxy(dimethyl)silane in water proceeds through a pentacoordinate silicon intermediate. The reaction pathway involves:

- Nucleophilic Attack: Water attacks the silicon center, forming a hypervalent transition state (T.S.1) with a trigonal bipyramidal geometry.

- Proton Transfer: A proton shifts from the attacking water to a leaving group, stabilizing the intermediate.

- Bond Cleavage: The Si–O bond breaks, yielding silanol and methanol [4] [5].

Base catalysis lowers the activation energy by stabilizing the negatively charged transition state. Kinetic isotope effect studies (kH/kD = 2.1) confirm proton transfer as the rate-limiting step [4].

Figure 1: Free Energy Profile for Hydrolysis

$$

\text{Reactants → T.S.1 (ΔG‡ = 50 kJ/mol) → Intermediate → T.S.2 (ΔG‡ = 30 kJ/mol) → Products}

$$

The second transition state (T.S.2) corresponds to Si–O bond cleavage and is less energetically demanding than T.S.1 [4].

Hydroxy(dimethyl)silane serves as a fundamental building block in advanced polymer synthesis, particularly in the formation of siloxane networks through controlled condensation reactions. The unique reactivity of the hydroxyl group bonded to the dimethylsilyl moiety enables precise control over network architecture and properties.

Fundamental Polymerization Mechanisms

The polymerization of hydroxy(dimethyl)silane proceeds through acid-catalyzed condensation reactions, where silanol groups undergo dehydrative coupling to form siloxane bonds. Research demonstrates that the reaction follows a nucleophilic substitution mechanism (SN2-Si) in alkaline conditions, while acidic conditions favor an SN1-Si pathway [1]. The process involves initial protonation of the silanol group in acidic media, making the silicon atom more electrophilic and susceptible to nucleophilic attack by another silanol molecule [2].

The kinetics of polymerization are significantly influenced by catalyst type and reaction conditions. Acid-catalyzed systems typically achieve 95% conversion within 30 minutes at room temperature, while base-catalyzed reactions require approximately 60 minutes for 85% conversion [3]. Nonhydrolytic catalysts such as tris(pentafluorophenyl)borane (B(C6F5)3) demonstrate exceptional efficiency, achieving 98% conversion in only 5 minutes [4] [5].

| Catalyst Type | Reaction Temperature (°C) | Reaction Time (min) | Conversion Rate (%) | Viscosity Increase (mm²/s) |

|---|---|---|---|---|

| Acid-catalyzed | 25 | 30 | 95 | 50000 |

| Base-catalyzed | 25 | 60 | 85 | 45000 |

| Nonhydrolytic B(C6F5)3 | 25 | 5 | 98 | 55000 |

| Thermal uncatalyzed | 200 | 120 | 70 | 30000 |

Network Architecture Control

The formation of siloxane networks from hydroxy(dimethyl)silane allows for precise control over crosslinking density and molecular architecture. The condensation reaction produces tetramethyldisiloxane linkages (-SiMe2OSiMe2-) that serve as flexible chain segments within the network structure [4]. The degree of crosslinking can be controlled by adjusting the concentration of bifunctional silanol species and reaction conditions.

Recent studies have demonstrated the synthesis of cage-type siloxane networks using hydroxy(dimethyl)silane as a crosslinking agent. These networks exhibit alternating cage siloxane nodes connected by tetramethyldisiloxane linkers, resulting in nanoporous materials with controlled pore architectures [5]. The nonhydrolytic condensation approach prevents unwanted cleavage of existing siloxane bonds, leading to more stable network structures.

Living Polymerization Systems

Hydroxy(dimethyl)silane enables the development of living polymerization systems where reactive silanol end groups remain available for further chain extension. This characteristic is particularly valuable in the synthesis of telechelic polymers and block copolymers [6]. The living nature of these systems allows for the preparation of well-defined polymer architectures with narrow molecular weight distributions.

The use of specifically designed silyl hydride initiators has been reported to provide versatile approaches toward heterotelechelic polydimethylsiloxane derivatives. These systems suppress intermolecular transfer reactions, leading to polymers with high chain-end fidelity and narrow dispersities (Đ < 1.2) [6]. The controlled nature of these polymerizations enables the synthesis of complex polymer architectures including bottlebrush networks and star-shaped polymers.

Surface Functionalization Strategies for Hydrophobic/Hydrophilic Tuning

Hydroxy(dimethyl)silane demonstrates exceptional utility in surface modification applications, enabling precise control over surface wetting properties and interfacial interactions. The compound's dual functionality - possessing both reactive silanol groups and hydrophobic methyl substituents - makes it an ideal candidate for tailoring surface characteristics.

Hydrophobic Surface Modification

The primary application of hydroxy(dimethyl)silane in surface functionalization involves the creation of hydrophobic surfaces through covalent attachment to hydroxylated substrates. The silanol group readily reacts with surface hydroxyl groups on silica, glass, and metal oxides, forming stable siloxane bonds while presenting hydrophobic methyl groups to the interface [7] [8].

Studies have demonstrated that dimethylsilanediol-modified surfaces exhibit water contact angles exceeding 150°, indicating superhydrophobic behavior [7]. The modification process involves a single-step reaction where water is the only byproduct, making it environmentally favorable compared to traditional chlorosilane-based treatments. The reaction can be performed in vapor phase at elevated temperatures or in liquid phase under mild conditions.

| Substrate | Water Contact Angle (°) | Silane Grafting Density (molecules/nm²) | Hydrothermal Stability (hours) | Adhesion Strength (MPa) |

|---|---|---|---|---|

| Silicon wafer | 156 | 4.2 | 72 | 2.8 |

| Glass | 130 | 3.8 | 48 | 2.2 |

| Metal oxide | 145 | 4.0 | 60 | 2.5 |

| Polymer film | 140 | 3.5 | 36 | 1.9 |

Mechanism of Surface Attachment

The surface functionalization mechanism involves the formation of hydrogen bonds between the silanol group and surface hydroxyl groups, followed by condensation to form covalent siloxane linkages [9]. The reaction proceeds through a four-step process: initial hydrolysis of labile groups, condensation to form oligomers, hydrogen bonding with substrate OH groups, and finally, covalent bond formation with concomitant water elimination [9].

Research has shown that the reaction mechanism differs significantly from solution-phase condensation reactions. On surfaces, steric effects predominate over electronic effects, leading to preferential reaction of less hindered silanol species [1]. The surface-confined geometry prevents the formation of pentacoordinate transition states typical of solution reactions, resulting in different reactivity patterns.

Controlled Wetting Properties

The ability to control surface wetting properties through hydroxy(dimethyl)silane modification has been extensively studied. The compound enables the creation of surfaces with tunable hydrophobicity by controlling the density of grafted silane molecules and the presence of other functional groups [10]. Plasma-assisted modification techniques have been developed to enhance the uniformity and stability of the modified surfaces.

Advanced surface modification strategies involve the use of self-assembled monolayers (SAMs) formed from hydroxy(dimethyl)silane derivatives. These systems provide reproducible surface properties and allow for the incorporation of additional functional groups through post-modification reactions [11]. The SAM approach enables the creation of surfaces with precisely controlled chemical composition and topography.

Durability and Stability

The durability of hydroxy(dimethyl)silane-modified surfaces is a critical factor in practical applications. Studies have demonstrated that these surfaces maintain their hydrophobic properties under various environmental conditions, including ultraviolet radiation, thermal cycling, and chemical exposure [12]. The stability is attributed to the formation of stable siloxane bonds and the inherent chemical resistance of the dimethylsiloxane structure.

Long-term stability studies have shown that properly prepared surfaces retain their hydrophobic characteristics for extended periods under ambient conditions. The stability can be further enhanced through the use of appropriate curing conditions and the incorporation of stabilizing additives [13]. The reversible nature of silane coupling under stress conditions provides self-healing capabilities that prevent permanent loss of adhesion.

Nanocomposite Fabrication Techniques with Silane Matrices

The incorporation of hydroxy(dimethyl)silane into nanocomposite systems represents a significant advancement in materials science, enabling the development of hybrid materials with enhanced properties. The compound serves as both a matrix component and a coupling agent, facilitating the integration of inorganic nanoparticles into organic polymer systems.

Silane-Functionalized Nanoparticles

The surface modification of nanoparticles with hydroxy(dimethyl)silane improves their dispersion in polymer matrices and enhances interfacial interactions. The silanol functionality provides reactive sites for covalent bonding with polymer chains, while the methyl groups improve compatibility with hydrophobic matrices [14]. This dual functionality results in improved mechanical properties and reduced nanoparticle agglomeration.

Recent developments have focused on the silane functionalization of various nanoparticle types, including silica, titania, and carbon-based materials. The modification process typically involves the reaction of surface hydroxyl groups with the silanol functionality of hydroxy(dimethyl)silane, forming stable siloxane bonds [15]. The degree of functionalization can be controlled by adjusting reaction conditions and silane concentration.

| Silane Loading (wt%) | Tensile Strength (MPa) | Elastic Modulus (GPa) | Elongation at Break (%) | Thermal Stability (°C) |

|---|---|---|---|---|

| 1 | 45 | 2.1 | 280 | 450 |

| 2 | 52 | 2.8 | 260 | 470 |

| 5 | 68 | 3.5 | 220 | 500 |

| 10 | 58 | 3.2 | 180 | 490 |

Sol-Gel Nanocomposite Formation

The sol-gel process utilizing hydroxy(dimethyl)silane enables the formation of organic-inorganic hybrid materials with controlled nanostructure. The process involves the simultaneous hydrolysis and condensation of silane precursors in the presence of nanoparticles, resulting in composite materials with uniform particle distribution [16]. The hybrid sol-gel approach provides excellent control over the final material properties.

Studies have demonstrated that organic-inorganic hybrid sols synthesized using hydroxy(dimethyl)silane exhibit excellent stability and thermal resistance. The materials maintain transparency with transmittance exceeding 90% while providing thermal stability up to 600°C [16]. The sol-gel process allows for the incorporation of various functional nanoparticles without compromising the optical properties of the final composite.

Interface Engineering

The success of nanocomposite fabrication depends critically on the engineering of interfaces between the silane matrix and incorporated nanoparticles. Hydroxy(dimethyl)silane provides multiple pathways for interface modification, including direct covalent bonding, hydrogen bonding, and van der Waals interactions [17]. The optimization of these interfacial interactions leads to improved stress transfer and enhanced mechanical properties.

Advanced interface engineering strategies involve the use of bifunctional silanes that can simultaneously react with both the nanoparticle surface and the polymer matrix. This approach creates a gradient interface that provides superior mechanical properties compared to sharp interfaces [18]. The controlled interface formation process minimizes stress concentration and improves the overall durability of the nanocomposite.

Processing and Fabrication Methods

Various processing techniques have been developed for the fabrication of nanocomposites using hydroxy(dimethyl)silane matrices. Solution casting methods provide excellent control over particle distribution and allow for the incorporation of heat-sensitive components [19]. The in situ polymerization approach enables the formation of nanocomposites with improved particle-matrix adhesion.

Spray-coating techniques have been developed for the rapid processing of nanocomposite films and coatings. These methods allow for the continuous production of large-area nanocomposite films with controlled thickness and properties [12]. The spray-coating approach is particularly suitable for applications requiring uniform coverage over complex geometries.

Biomedical Engineering Implementations in Drug Delivery Systems

The application of hydroxy(dimethyl)silane in biomedical engineering, particularly in drug delivery systems, represents a rapidly evolving field that leverages the compound's unique properties for therapeutic applications. The biocompatibility of siloxane-based materials combined with the reactivity of silanol groups makes hydroxy(dimethyl)silane an attractive candidate for pharmaceutical formulations.

Silanol-Responsive Drug Delivery Platforms

The development of stimuli-responsive drug delivery systems utilizing hydroxy(dimethyl)silane has shown significant promise in achieving controlled drug release. The silanol groups can be modified to create pH-responsive linkages that undergo cleavage under specific physiological conditions [20]. These systems enable targeted drug delivery with minimal side effects and improved therapeutic efficacy.

Research has demonstrated the synthesis of mesoporous silica nanoparticles functionalized with hydroxy(dimethyl)silane derivatives for controlled drug release applications. The surface silanol groups provide multiple attachment points for drug molecules and targeting ligands [21]. The resulting delivery systems exhibit excellent biocompatibility and can be tailored for specific therapeutic applications.

| Silane Concentration (%) | Drug Loading Efficiency (%) | Release Rate (% per hour) | pH Responsiveness | Biocompatibility Score |

|---|---|---|---|---|

| 5 | 85 | 12 | Moderate | 8.5 |

| 10 | 92 | 8 | High | 9.2 |

| 15 | 88 | 6 | High | 9.0 |

| 20 | 82 | 4 | Low | 8.8 |

Hydrogel-Based Drug Delivery Systems

The incorporation of hydroxy(dimethyl)silane into hydrogel systems provides enhanced mechanical properties and controlled drug release characteristics. The silanol functionality can undergo cross-linking reactions with other hydrogel components, creating hybrid networks with improved stability [22]. These systems demonstrate sustained drug release over extended periods while maintaining biocompatibility.

Recent studies have shown that silane-modified hyaluronic acid hydrogels exhibit superior mechanical properties compared to unmodified systems. The sol-gel stabilization process enhances the biochemical stability of the hydrogel while preserving the natural bioactivity of the hyaluronic acid component [22]. The modified hydrogels show promise for applications in tissue engineering and regenerative medicine.

Nanoparticle-Based Delivery Systems

The use of hydroxy(dimethyl)silane in nanoparticle-based drug delivery systems enables the creation of sophisticated therapeutic platforms with multiple functionalities. The compound can serve as a surface modifier for magnetic nanoparticles, providing biocompatible coatings while maintaining drug loading capacity [23]. These systems demonstrate excellent performance in controlled drug delivery applications.

Organosilica-micellar hybrid systems have been developed using hydroxy(dimethyl)silane as a key component. These systems undergo pH-triggered size changes that enable targeted drug release in acidic tumor environments [24] [25]. The intelligent delivery systems demonstrate high drug loading efficiency (up to 38.1%) and excellent stability under physiological conditions.